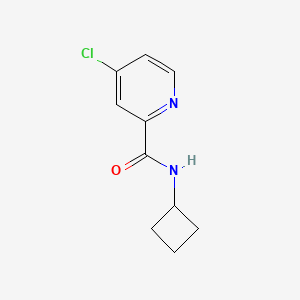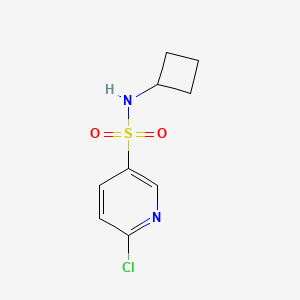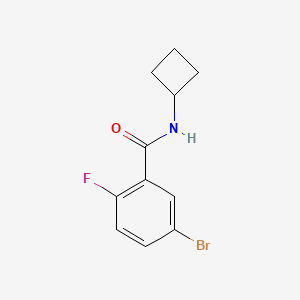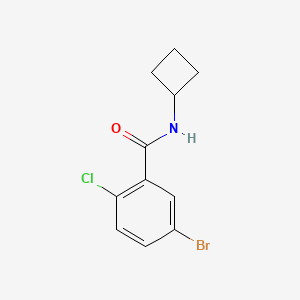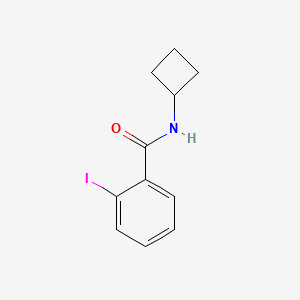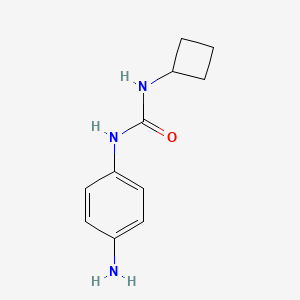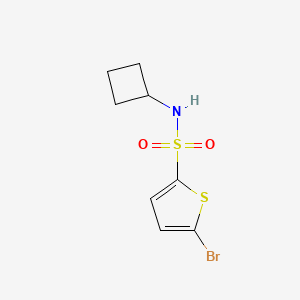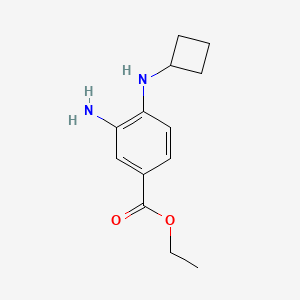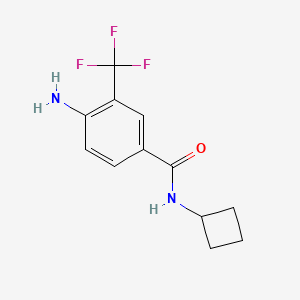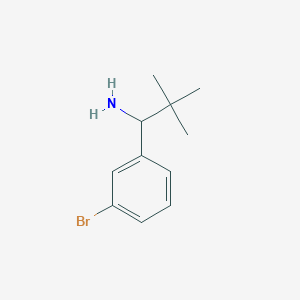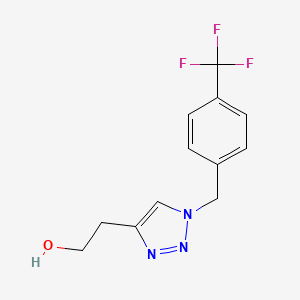
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a triazole ring and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves multiple steps. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form a triazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The triazole ring can be reduced to form an amine.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate .
Reduction: : Typical reagents are sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethanol can be converted to acetic acid.
Reduction: : The triazole ring can be reduced to form a triazole amine.
Substitution: : Various substituted triazoles can be synthesized depending on the nucleophile used.
科学研究应用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases where the trifluoromethyl group can enhance the drug's properties.
Industry: : The compound can be used in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism by which 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially altering the activity of enzymes or receptors. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(1-(4-(trifluoromethyl)phenyl)ethanol: : Lacks the triazole ring.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-3-yl)ethanol: : Different triazole isomer.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol: : Similar structure but different functional groups.
属性
IUPAC Name |
2-[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c13-12(14,15)10-3-1-9(2-4-10)7-18-8-11(5-6-19)16-17-18/h1-4,8,19H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXGZPLIKPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
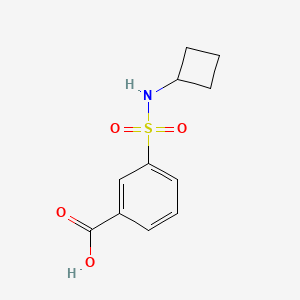
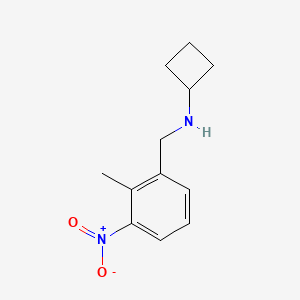
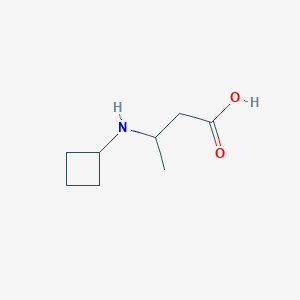
![N-[(quinolin-6-yl)methyl]cyclobutanamine](/img/structure/B7860975.png)
